molecular formula C6H5BrCa B14663535 Calcium, bromophenyl- CAS No. 42282-79-1

Calcium, bromophenyl-

Cat. No.: B14663535
CAS No.: 42282-79-1
M. Wt: 197.09 g/mol
InChI Key: XMYOTXWMRTWDNF-UHFFFAOYSA-M
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Description

Calcium, bromophenyl- is a compound that consists of a calcium ion bonded to a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium, bromophenyl- typically involves the reaction of calcium salts with bromophenyl derivatives. One common method is the reaction of calcium chloride with bromophenyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under inert conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of calcium, bromophenyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Calcium, bromophenyl- undergoes various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form bromophenyl oxide.

    Reduction: The compound can be reduced to form calcium phenyl.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Bromophenyl oxide

    Reduction: Calcium phenyl

    Substitution: Hydroxyphenyl calcium, aminophenyl calcium

Scientific Research Applications

Calcium, bromophenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in calcium signaling pathways and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of calcium, bromophenyl- involves its interaction with cellular calcium channels and receptors. The bromophenyl group can modulate the activity of these channels, affecting calcium ion flux and signaling pathways. This modulation can influence various physiological processes such as muscle contraction, neurotransmission, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Calcium phenyl
  • Calcium hydroxyphenyl
  • Calcium aminophenyl

Comparison

Calcium, bromophenyl- is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The bromine atom can enhance the compound’s ability to participate in halogen bonding and increase its lipophilicity, potentially improving its efficacy in certain applications.

Properties

CAS No.

42282-79-1

Molecular Formula

C6H5BrCa

Molecular Weight

197.09 g/mol

IUPAC Name

calcium;benzene;bromide

InChI

InChI=1S/C6H5.BrH.Ca/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1

InChI Key

XMYOTXWMRTWDNF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[C-]C=C1.[Ca+2].[Br-]

Origin of Product

United States

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